4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole

Purity specification Stabilizer TBC

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole (CAS 1956382-60-7) is a fully substituted 4-iodopyrazole derivative bearing isopropyl at C3, n-propyl at N1, and vinyl at C5. With a molecular formula of C11H17IN2 and molecular weight of 304.17 g·mol⁻¹, it is supplied as a research-grade synthetic intermediate with a standard purity specification of 97% and includes 4‑tert‑butylcatechol (TBC) as a stabilizer to inhibit premature vinyl polymerization during storage.

Molecular Formula C11H17IN2
Molecular Weight 304.17 g/mol
Cat. No. B11774838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole
Molecular FormulaC11H17IN2
Molecular Weight304.17 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C(=N1)C(C)C)I)C=C
InChIInChI=1S/C11H17IN2/c1-5-7-14-9(6-2)10(12)11(13-14)8(3)4/h6,8H,2,5,7H2,1,3-4H3
InChIKeyMBZKTEPDHZEPOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole CAS 1956382-60-7: Iodinated Pyrazole Building Block for Cross-Coupling Procurement


4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole (CAS 1956382-60-7) is a fully substituted 4-iodopyrazole derivative bearing isopropyl at C3, n-propyl at N1, and vinyl at C5 . With a molecular formula of C11H17IN2 and molecular weight of 304.17 g·mol⁻¹, it is supplied as a research-grade synthetic intermediate with a standard purity specification of 97% and includes 4‑tert‑butylcatechol (TBC) as a stabilizer to inhibit premature vinyl polymerization during storage . Predicted physicochemical properties include a boiling point of 333.6 ± 42.0 °C, density of 1.44 ± 0.1 g·cm⁻³, and a pKa of 0.72 ± 0.10 .

Why 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole Cannot Be Replaced by Generic 4-Halopyrazoles or N1-Alkyl Analogs


Generic substitution of this compound with a 4‑bromo‑ or 4‑chloropyrazole, or with a different N1‑alkyl analog, compromises the reactivity profile that makes 4‑iodopyrazoles uniquely suitable for sequential, high‑yielding cross‑coupling workflows. The C4 iodine atom provides electrophilic reactivity rated as “High,” whereas 4‑bromopyrazole is only “Moderate” and 4‑chloropyrazole is “Low” . Simultaneously, the C5 vinyl group permits orthogonal Heck–Mizoroki coupling that cannot be accessed by non‑vinyl analogs, and the N1‑propyl chain modulates lipophilicity differently than the more common N1‑methyl or N1‑isopropyl variants, affecting partitioning behavior in biological assays [1]. Therefore, procurement of the precise substitution pattern is essential for reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole vs. Closest Analogs


Higher Minimum Purity Specification and Inclusion of a Radical Polymerization Inhibitor (TBC) vs. N1‑Isopropyl and N1‑Methyl Analogs

The target compound is supplied at a minimum purity of 97% and explicitly includes 4‑tert‑butylcatechol (TBC) as a stabilizer to prevent radical‑mediated polymerization of the C5 vinyl group during storage . In contrast, the closest commercially available analogs—4‑iodo‑1,3‑diisopropyl‑5‑vinyl‑1H‑pyrazole (CAS 1956334‑87‑4) and 4‑iodo‑3‑isopropyl‑1‑methyl‑5‑vinyl‑1H‑pyrazole (CAS 1956366‑28‑1)—are listed with a minimum purity specification of only 95% and do not declare inclusion of a polymerization inhibitor . TBC is a well‑established inhibitor for vinyl aromatic monomers and its presence mitigates batch‑to‑batch variability caused by oligomer formation during long‑term storage .

Purity specification Stabilizer TBC Vinyl monomer Procurement quality

Electrophilic Cross‑Coupling Reactivity: 4‑Iodo vs. 4‑Bromo vs. 4‑Chloro Pyrazole Scaffolds

The electrophilic reactivity order for 4‑halopyrazoles in palladium‑catalyzed cross‑coupling is qualitatively ranked as 4‑iodopyrazole (High), 4‑bromopyrazole (Moderate), and 4‑chloropyrazole (Low) . This ranking, derived from comparative catalytic performance data, indicates that the target compound’s C4 iodine atom will undergo oxidative addition to Pd(0) significantly faster than the corresponding bromide or chloride, translating to higher conversion rates and lower catalyst loadings in Suzuki, Sonogashira, and Negishi reactions .

Cross-coupling Electrophilic reactivity Halogen comparative Suzuki Sonogashira

Thermal Stability of 4‑Iodopyrazole vs. 4‑Bromopyrazole and 4‑Chloropyrazole Under Storage and Reaction Conditions

4‑Iodopyrazole exhibits thermal stability rated as Excellent (>150 °C), compared to Good (120 °C) for 4‑bromopyrazole and Fair (80 °C) for 4‑chloropyrazole . This thermal robustness is critical for reactions conducted at elevated temperatures (e.g., Suzuki couplings at 110 °C) and for long‑term storage without decomposition, reducing the risk of generating reactive impurities that could compromise downstream synthetic steps .

Thermal stability Storage Decomposition Halogen comparative

Orthogonal Reactivity: Sequential Sonogashira/Suzuki at C4 and Heck Coupling at C5 on the Same Scaffold

The target compound uniquely combines a C4 iodine atom, which is an established substrate for Sonogashira and Suzuki–Miyaura couplings (achieved with 5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, excess Et₃N, 1.2 equiv. terminal alkyne in THF at 65 °C) [1], with a C5 vinyl group that serves as an activated vinyl iodide equivalent for Heck–Mizoroki coupling [2]. This orthogonal reactivity allows sequential, chemoselective derivatization at two positions on the pyrazole core without protecting‑group manipulation, a capability not available with non‑vinyl or non‑iodo analogs.

Orthogonal reactivity Heck coupling Sonogashira Suzuki Vinyl iodide

Procurement‑Relevant Application Scenarios for 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole


Medicinal Chemistry Library Synthesis via Sequential Orthogonal Cross‑Coupling

The orthogonal C4 iodine and C5 vinyl handles enable a two‑step diversification strategy: first, Sonogashira or Suzuki coupling at C4 to introduce aryl or alkynyl groups, followed by Heck coupling at C5 to append a second diversity element [1][2]. This sequential workflow, supported by the high electrophilic reactivity and thermal stability of the 4‑iodo substituent , allows a single building block to generate dozens of analogs without intermediate purification of the C4‑coupled product, significantly accelerating hit‑to‑lead exploration.

Fragment‑Based Drug Discovery Exploiting Halogen Bonding

4‑Iodopyrazoles have been described as “magic bullets” for biochemical structure determination due to their combined halogen‑ and hydrogen‑bonding capabilities, with halogen bond strengths comparable to those of CH₃X and CF₃X [3]. The target compound’s iodine atom can engage in directional halogen bonds with protein backbone carbonyls, making it a valuable fragment for crystallographic screening campaigns where the N1‑propyl and C3‑isopropyl groups provide additional shape complementarity to the target site.

Conjugated Polymer and Material Science Synthesis via Heck Polymerization

The C5 vinyl group, stabilized against premature polymerization by the included TBC inhibitor , is poised for Heck polycondensation with dihaloarenes to generate π‑conjugated pyrazole‑containing polymers [2]. The 4‑iodo substituent can be retained during polymerization for post‑functionalization, or used as a second coupling site, offering a route to donor–acceptor materials with tunable optoelectronic properties.

Reliable Multi‑Gram Scale‑Up with Reduced Batch‑Failure Risk

With a minimum purity specification of 97% and the inclusion of TBC to prevent vinyl oligomerization during storage , this compound presents a lower risk of batch failure in multi‑step syntheses compared to analogs supplied at 95% purity without a stabilizer . This is particularly relevant for process chemistry groups scaling up cross‑coupling sequences where impurities and oligomeric by‑products can drastically reduce overall yield.

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